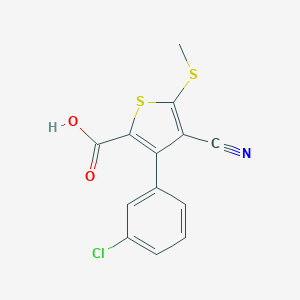![molecular formula C22H31ClN10 B050447 (1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine CAS No. 152504-12-6](/img/structure/B50447.png)
(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine derivatives and pyrimidine compounds are crucial in the development of pharmaceuticals and materials due to their wide range of biological activities and chemical properties. The structure of the specified compound suggests it is a complex guanidine derivative with potential for significant biological activity.
Synthesis Analysis
The synthesis of guanidine derivatives often involves condensation reactions with ketones, esters, and halides. For example, novel pyrimidine derivatives have been synthesized from α,β-unsaturated ketones of quinolinones by reaction with guanidine hydrochloride, demonstrating a method that could be analogous to the synthesis of the specified compound (Toan et al., 2020).
Applications De Recherche Scientifique
Guanidine Derivatives in Medicinal Chemistry
Guanidine derivatives, due to their chemical properties, are significant in medicinal chemistry. They constitute an essential class of therapeutic agents for treating a wide spectrum of diseases. These compounds, including various cyclic analogues and peptides incorporating arginine, exhibit diverse biological activities. Their applications span from central nervous system agents, anti-inflammatory drugs, to inhibitors of enzymes like NO synthase, showcasing their versatility in drug development (Sączewski & Balewski, 2009).
Analytical Applications of the Ninhydrin Reaction
The ninhydrin reaction, a method for detecting primary amines, amino acids, peptides, and proteins, demonstrates the utility of complex guanidine compounds in analytical chemistry. This reaction is applied across various scientific fields, including agricultural, food, forensic, and protein sciences. Its ability to generate a unique chromophore for primary amines highlights the relevance of guanidine structures in analytical methodologies, providing a scientific basis for further improvements in analytical techniques (Friedman, 2004).
Propriétés
IUPAC Name |
(1E)-2-[6-[[amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClN10/c23-16-10-12-18(13-11-16)31-22(27)33-20(25)29-15-7-2-1-6-14-28-19(24)32-21(26)30-17-8-4-3-5-9-17/h3-5,8-13H,1-2,6-7,14-15H2,(H5,24,26,28,30,32)(H5,25,27,29,31,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBNEJKNEKJXJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C(=N/C(=NCCCCCCN=C(N)/N=C(\N)/NC2=CC=C(C=C2)Cl)N)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine | |
CAS RN |
152504-12-6 |
Source


|
| Record name | N1-(6-((N-(N-(4-CHLOROPHENYL)CARBAMIMIDOYL)CARBAMIMIDOYL)AMINO)HEXYL)-N3-PHENYLIMIDODICARBONIMIDIC DIAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAL2WG8Z42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

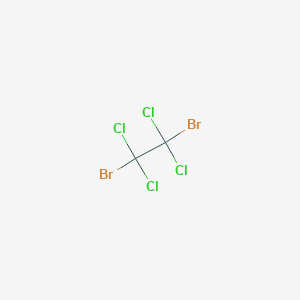
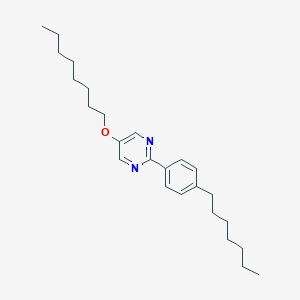
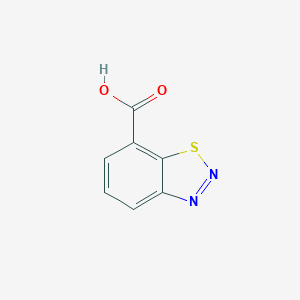

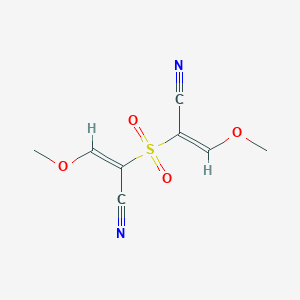
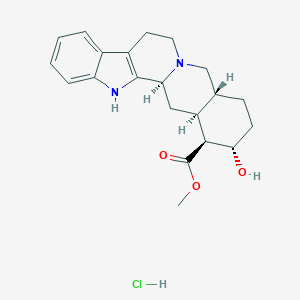
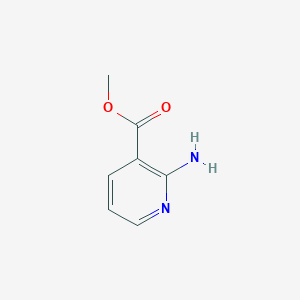
![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)
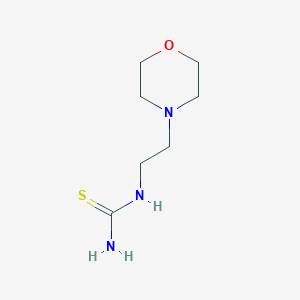

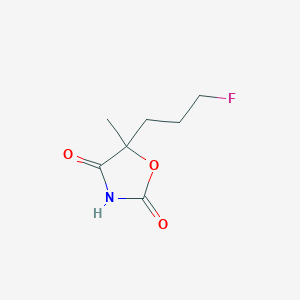

![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)
